2-Fluoro-D-phenylalanine
CAS No.: 97731-02-7
Cat. No.: VC21538402
Molecular Formula: C7H14N2O3S
Molecular Weight: 206.27 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 97731-02-7 |
---|---|
Molecular Formula | C7H14N2O3S |
Molecular Weight | 206.27 g/mol |
IUPAC Name | ethyl (2R)-2-amino-3-(methylcarbamoylsulfanyl)propanoate |
Standard InChI | InChI=1S/C7H14N2O3S/c1-3-12-6(10)5(8)4-13-7(11)9-2/h5H,3-4,8H2,1-2H3,(H,9,11)/t5-/m0/s1 |
Standard InChI Key | LPGKOEYCWNVAOK-YFKPBYRVSA-N |
Isomeric SMILES | CCOC(=O)[C@H](CSC(=O)NC)N |
SMILES | C1=CC=C(C(=C1)CC(C(=O)O)N)F |
Canonical SMILES | CCOC(=O)C(CSC(=O)NC)N |
Chemical Identity and Properties
Property | Value |
---|---|
Molecular Formula | C9H10FNO2 |
Molecular Weight | 183.18 g/mol |
IUPAC Name | (2R)-2-amino-3-(2-fluorophenyl)propanoic acid |
Configuration | D (R) |
CAS Number | 97731-02-7 |
Structural Feature | Fluorine at position 2 of phenyl ring |
Structural Characteristics
The D-configuration of this amino acid determines its three-dimensional structure, distinguishing it from the more common L-amino acids found in natural proteins. The presence of fluorine at the ortho position of the phenyl ring creates unique electronic and steric effects that influence:
These modifications result in altered biochemical behavior compared to non-fluorinated phenylalanine, making it valuable for specialized applications in protein engineering and pharmaceutical development .
Synthesis Methodologies
Multiple synthetic routes have been developed to produce 2-Fluoro-D-phenylalanine with high enantiomeric purity. These methods typically involve either direct fluorination of phenylalanine derivatives or the construction of the amino acid scaffold from fluorinated precursors.
Isotope Exchange Methods
One approach for synthesizing fluorinated phenylalanines involves isotope exchange reactions. Although primarily used for creating labeled compounds for imaging purposes, these methods illustrate key synthetic principles. For instance, [18F]-fluoro-L-phenylalanine synthesis begins with fluoride exchange followed by decarbonylation and deprotection steps . While this example describes the L-enantiomer, similar principles apply to D-enantiomer synthesis with appropriate stereochemical control.
Multi-Component Condensation Approach
A versatile method for producing fluorinated phenylalanines involves a three-component condensation of fluorinated benzaldehydes with N-acetyl- or N-benzoylglycine and acetic anhydride in the presence of sodium acetate to form oxazolones. These intermediates undergo reductive ring cleavage using red phosphorus in hydroiodic acid to yield the desired fluorinated phenylalanine analogs . This approach can be adapted to produce the D-enantiomer through either stereoselective synthesis or resolution strategies.
Enantioselective Synthesis Methods
Several approaches for obtaining enantiomerically pure 2-Fluoro-D-phenylalanine include:
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Enzymatic resolution of racemic mixtures
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Asymmetric hydrogenation of dehydrophenylalanine precursors
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Chiral auxiliary-based synthetic routes
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Stereoselective alkylation of glycine equivalents
The choice of method depends on scale requirements, available starting materials, and desired enantiomeric purity.
Applications in Scientific Research
2-Fluoro-D-phenylalanine has found extensive applications across multiple scientific disciplines due to its unique properties and structural similarity to the natural amino acid phenylalanine.
Pharmaceutical Development
In pharmaceutical research, 2-Fluoro-D-phenylalanine serves as a valuable building block for novel drug development. Researchers have discovered that incorporating this fluorinated amino acid into peptide chains enhances the stability and bioavailability of the resulting compounds . This improvement stems from several factors:
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Increased resistance to enzymatic degradation
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Enhanced lipophilicity promoting membrane permeability
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Altered conformational preferences affecting binding properties
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Modified pKa values influencing pharmacokinetic profiles
The compound has shown particular promise in developing treatments for neurological disorders, where its ability to mimic natural amino acids while providing improved pharmacological properties makes it especially valuable .
Biochemical Research
As a research tool, 2-Fluoro-D-phenylalanine helps scientists understand fundamental biological processes. The compound serves as a valuable probe for studying:
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Amino acid metabolism pathways
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Protein synthesis mechanisms
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Enzyme substrate specificity
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The impact of stereochemistry on biological function
These studies provide insights into both normal physiological processes and pathological conditions .
Diagnostic Applications
2-Fluoro-D-phenylalanine contributes to the development of diagnostic tools, particularly in imaging techniques that require specific amino acid markers. The compound's unique properties make it suitable for:
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Development of contrast agents for molecular imaging
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Creation of fluorinated probes for metabolic studies
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Design of diagnostic tools for detecting enzymatic abnormalities
While the related [18F]-fluoro-L-phenylalanine has been synthesized as a radiopharmaceutical agent for positron emission tomography (PET), similar principles could be applied to develop D-enantiomer variants for specific diagnostic applications .
Biological Activity and Significance
The biological significance of 2-Fluoro-D-phenylalanine stems from its structural similarity to natural phenylalanine combined with the unique properties conferred by fluorination and D-configuration.
Metabolic Implications
As a non-proteinogenic amino acid with D-configuration, 2-Fluoro-D-phenylalanine interacts with biological systems differently than natural L-phenylalanine. Key differences include:
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Altered recognition by amino acid transporters
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Modified interactions with enzymes involved in amino acid metabolism
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Resistance to conventional proteolytic degradation
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Different incorporation mechanisms in protein synthesis systems
These properties make it valuable for studying metabolic pathways and developing metabolically stable peptide therapeutics.
Comparative Studies with Other Phenylalanine Derivatives
Research comparing 2-Fluoro-D-phenylalanine with other phenylalanine derivatives has revealed distinctive characteristics. Studies investigating the aromatic interaction mechanism found enhanced electrostatic potential affecting biological interactions. This knowledge contributes to rational drug design and protein engineering applications where specific molecular interactions are crucial for function.
Recent Developments and Future Perspectives
The field of fluorinated amino acids, including 2-Fluoro-D-phenylalanine, continues to evolve with new synthetic methodologies and applications emerging regularly.
Advancements in Synthetic Approaches
Recent developments in synthetic chemistry have improved access to 2-Fluoro-D-phenylalanine and related compounds. These advancements include:
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More efficient routes with higher yields and enantiomeric purity
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Environmentally friendly methodologies reducing waste and hazardous reagents
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Scalable processes suitable for industrial production
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Novel catalytic systems enabling more selective transformations
These improvements have made the compound more accessible for research and practical applications.
Emerging Applications
As research continues, new applications for 2-Fluoro-D-phenylalanine are being discovered:
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Development of peptide-based catalysts for asymmetric synthesis
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Creation of biomaterials with enhanced stability and function
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Design of peptide therapeutics with improved pharmacological properties
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Utilization in developing artificial enzymes with novel activities
Future Research Directions
Several promising research avenues for 2-Fluoro-D-phenylalanine include:
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Investigation of its potential in treating specific neurological disorders
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Exploration of its role in developing long-acting peptide therapeutics
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Studies on its incorporation into proteins using expanded genetic code systems
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Examination of its effects on protein folding and stability in various environments
These directions highlight the continued significance of this compound in advancing multiple scientific disciplines.
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